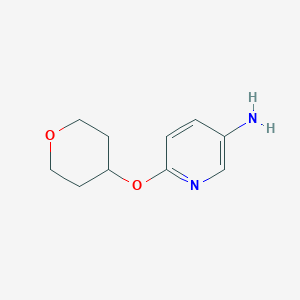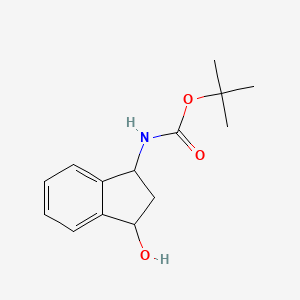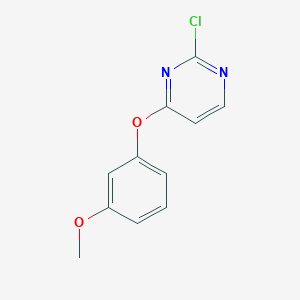![molecular formula C9H20Cl2N2 B1394394 [1-(1-Piperidinylmethyl)cyclopropyl]amine dihydrochloride CAS No. 1255717-66-8](/img/structure/B1394394.png)
[1-(1-Piperidinylmethyl)cyclopropyl]amine dihydrochloride
Vue d'ensemble
Description
[1-(1-Piperidinylmethyl)cyclopropyl]amine dihydrochloride: . This compound is known for its unique structure, which includes a piperidine ring attached to a cyclopropyl group via a methylene bridge.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(1-Piperidinylmethyl)cyclopropyl]amine dihydrochloride typically involves the reaction of cyclopropylamine with piperidine in the presence of a suitable catalyst. The reaction conditions often include controlled temperatures and pressures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
[1-(1-Piperidinylmethyl)cyclopropyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). Reaction conditions vary depending on the desired product but often include controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction may produce cyclopropylamines .
Applications De Recherche Scientifique
[1-(1-Piperidinylmethyl)cyclopropyl]amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as its role in drug development for neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [1-(1-Piperidinylmethyl)cyclopropyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. This compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the context of its use. The exact molecular targets and pathways involved are still under investigation, but they may include neurotransmitter receptors and metabolic enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to [1-(1-Piperidinylmethyl)cyclopropyl]amine dihydrochloride include:
Cyclopropylamine: A simpler amine with a cyclopropyl group.
Piperidine: A six-membered ring containing one nitrogen atom.
Cyclopropylmethylamine: A compound with a cyclopropyl group attached to a methylamine.
Uniqueness
The uniqueness of this compound lies in its combination of a piperidine ring and a cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
1-(piperidin-1-ylmethyl)cyclopropan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c10-9(4-5-9)8-11-6-2-1-3-7-11;;/h1-8,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENSNWVWDFJLBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2(CC2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![tert-Butyl 4-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate](/img/structure/B1394319.png)




![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethanol](/img/structure/B1394329.png)
![4-[6-Acetyl-3-(3-chloropropoxy)-2-propylphenoxy]butanoic acid](/img/structure/B1394330.png)


